CID 13275181 is a chemical compound recognized for its diverse applications across various scientific fields. It is noted for its unique properties that facilitate a range of chemical reactions, making it significant in both research and industrial settings. The compound's molecular formula is , and it has a molecular weight of approximately 259.55 g/mol. This compound has been the subject of interest due to its potential biological activities and interactions with biomolecules, making it relevant in medicinal chemistry and drug development .
CID 13275181 can be sourced from specialized chemical suppliers and is often used in laboratory settings for various synthetic applications. Its availability in different purities allows researchers to select the appropriate grade for their specific experiments.
CID 13275181 falls under the category of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon and other elements. This classification highlights its potential utility in organic synthesis and materials science.
The synthesis of CID 13275181 typically involves multi-step processes that may include the use of various reagents, catalysts, and solvents. These synthetic routes are documented in chemical literature and patents, providing detailed methodologies for achieving the desired compound.
The molecular structure of CID 13275181 can be represented by its canonical SMILES notation: CC(C)[Si](C(C)C)[Si](C(C)C)(C(C)C)OC
. This notation indicates a complex arrangement of silicon and carbon atoms, which contributes to its unique chemical properties.
CID 13275181 is known to undergo several types of chemical reactions:
The mechanism of action for CID 13275181 involves interactions with specific molecular targets within biological systems. It may bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies using biochemical assays are typically conducted to elucidate these interactions.
CID 13275181 has a wide range of scientific applications:
CAS No.: 115268-43-4
CAS No.:
CAS No.: 2409072-20-2
CAS No.:
CAS No.: 33381-42-9